5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one
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Overview
Description
5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the 4-fluorobenzyl group attached to the oxygen atom in the benzofuran structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and benzofuran-3(2H)-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of specific catalysts or reagents.
Reaction Steps: The key steps involve the formation of an ether linkage between the 4-fluorobenzyl group and the benzofuran ring. This can be achieved through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application, such as its role as a pharmaceutical agent or a chemical reagent. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzyl alcohol: A precursor in the synthesis of 5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one.
Benzofuran-3(2H)-one: The core structure of the compound.
Other benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
This compound is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
5-((4-fluorobenzyl)oxy)benzofuran-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzofuran core with a 4-fluorobenzyl ether substituent. The synthesis typically involves the reaction of 4-fluorobenzyl alcohol with benzofuran-3(2H)-one under controlled conditions to form the ether linkage. Various reagents and catalysts may be employed to optimize yields and purity during synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific mechanisms include inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
- Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as phospholipase A2, which is implicated in inflammatory responses .
- Receptor Modulation : It can interact with cellular receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
- Antimicrobial Activity : A screening assay against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as an antimicrobial agent .
- Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, the compound demonstrated protective effects on neuronal cells, suggesting a role in neuroprotection which could be beneficial for conditions like Alzheimer's disease .
Data Tables
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-11-3-1-10(2-4-11)8-18-12-5-6-15-13(7-12)14(17)9-19-15/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGKZIOGYZEMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.